Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been recognized as an important class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Dyes for Polyester Fibers
Research has demonstrated the utility of related thiophene derivatives in the synthesis of novel heterocyclic disperse dyes. These dyes show promise in dyeing polyester fibers, offering a range of colors with very good levelness and fastness properties. However, their photostability poses a challenge, indicating a potential area for further improvement in the application of thiophene-based compounds in textile manufacturing (Iyun et al., 2015).
Antiproliferative Activity Against Cancer Cells
Thiophene derivatives have been tested for antiproliferative activity, with some compounds showing significant activity against breast and colon cancer cell lines. This suggests a potential application of such compounds in developing cancer therapeutics. The research highlights the importance of structural variations in thiophene derivatives for modulating their biological activities (Ghorab et al., 2013).
Functionalization and Selective Esterification
The functionalization of thiophene derivatives has been explored, with studies showing selective esterification processes. This chemical manipulation provides insights into the versatility of thiophene compounds for various synthetic applications, including the development of electrically conductive materials and pharmaceuticals (Zhang et al., 2014).
Efficient Synthesis Methods
Innovative synthesis methods for thiophene derivatives have been developed, offering efficient and clean approaches to obtain these compounds. These methods highlight the potential for thiophene derivatives in various fields, from materials science to pharmaceuticals, by facilitating their production (Khaligh, 2014).
Mechanism of Action
While the specific mechanism of action for “Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-11-9-14(2)10-12-17)29(25,26)23-19-8-6-7-15(3)16(19)4/h6-13,23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLDXPRQXAQRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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